(5-((Pentylamino)methyl)thiophen-2-yl)boronic acid
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Overview
Description
(5-((Pentylamino)methyl)thiophen-2-yl)boronic acid is an organoboron compound that features a thiophene ring substituted with a pentylamino group and a boronic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-((Pentylamino)methyl)thiophen-2-yl)boronic acid typically involves the functionalization of a thiophene ring. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated thiophene derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed in aqueous or organic solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-((Pentylamino)methyl)thiophen-2-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The thiophene ring can undergo reduction reactions to form dihydrothiophene derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can react with the boronic acid group under basic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Dihydrothiophene derivatives.
Substitution: Substituted boronic acid derivatives.
Scientific Research Applications
(5-((Pentylamino)methyl)thiophen-2-yl)boronic acid has several scientific research applications:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and organic semiconductors.
Mechanism of Action
The mechanism of action of (5-((Pentylamino)methyl)thiophen-2-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps to form the desired carbon-carbon bond . The boronic acid group acts as a nucleophile, transferring its organic group to the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
(5-(Dimethylamino)thiophen-2-yl)boronic acid: Similar structure but with a dimethylamino group instead of a pentylamino group.
(5-((tert-Butoxycarbonyl)amino)methyl)thiophen-2-yl)boronic acid: Contains a tert-butoxycarbonyl-protected amino group.
Uniqueness
(5-((Pentylamino)methyl)thiophen-2-yl)boronic acid is unique due to its pentylamino substitution, which can influence its reactivity and solubility properties. This makes it a valuable compound for specific synthetic applications where other boronic acids may not be suitable.
Properties
Molecular Formula |
C10H18BNO2S |
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Molecular Weight |
227.14 g/mol |
IUPAC Name |
[5-[(pentylamino)methyl]thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C10H18BNO2S/c1-2-3-4-7-12-8-9-5-6-10(15-9)11(13)14/h5-6,12-14H,2-4,7-8H2,1H3 |
InChI Key |
UKHMXOFKCWZETI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(S1)CNCCCCC)(O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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